molecular formula C15H14BrN3O B2421928 N-(2-Bromophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide CAS No. 2415600-01-8

N-(2-Bromophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide

Cat. No. B2421928
CAS RN: 2415600-01-8
M. Wt: 332.201
InChI Key: QPROPHHNOIJWTR-UHFFFAOYSA-N
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Description

“N-(2-Bromophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide” is a complex organic compound. It contains a bromophenyl group (a benzene ring with a bromine atom and an amine group attached), a tetrahydroquinazoline group (a quinazoline that has been reduced by adding four hydrogens), and a carboxamide group (a carboxylic acid derivative where the -OH group has been replaced by an -NH2 group) .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the tetrahydroquinazoline ring, the introduction of the bromophenyl group, and the attachment of the carboxamide group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the tetrahydroquinazoline ring, the bromophenyl group, and the carboxamide group. The bromine atom would add significant weight to the molecule, and the various ring structures could lead to interesting chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the bromine atom, which is a good leaving group, and the amine and carboxamide groups, which are nucleophilic and could participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom could increase its density and boiling point, while the various ring structures could influence its solubility and stability .

Safety and Hazards

As with any chemical compound, handling “N-(2-Bromophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide” would require appropriate safety precautions. The specific hazards would depend on various factors, including its reactivity, toxicity, and physical properties .

Future Directions

The study of novel organic compounds like “N-(2-Bromophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide” is a vibrant field of research. Such compounds could have potential applications in various areas, including medicinal chemistry, materials science, and synthetic chemistry .

properties

IUPAC Name

N-(2-bromophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3O/c16-11-6-2-4-8-13(11)19-15(20)14-10-5-1-3-7-12(10)17-9-18-14/h2,4,6,8-9H,1,3,5,7H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPROPHHNOIJWTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)C(=O)NC3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Bromophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide

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